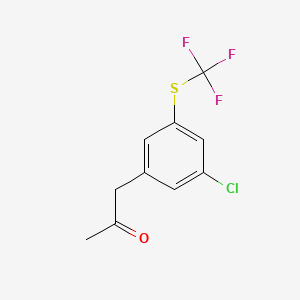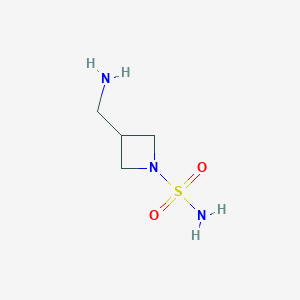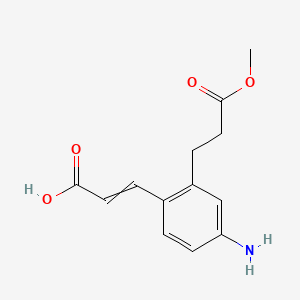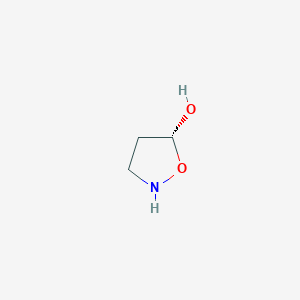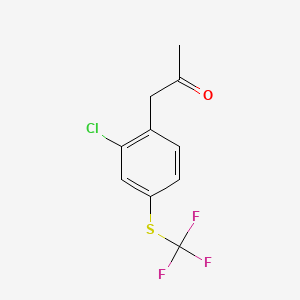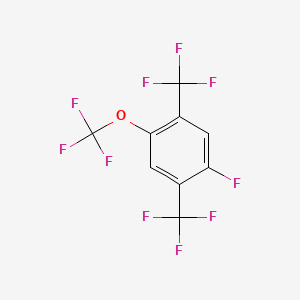
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H2F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene typically involves the introduction of trifluoromethyl groups onto a benzene ring. One common method is the direct fluorination of 1,4-bis(trifluoromethyl)benzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient introduction of trifluoromethyl groups.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a trifluoromethylated aniline derivative.
Applications De Recherche Scientifique
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals due to their unique bioactive properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.
Mécanisme D'action
The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize the compound and influence its reactivity by reducing electron density on the aromatic ring. This makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the additional fluorine and trifluoromethoxy groups, making it less reactive.
2,3,5,6-Tetrafluoro-1,4-bis(trifluoromethyl)benzene: Contains additional fluorine atoms, which further stabilize the compound and alter its reactivity.
Uniqueness
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, fluorine, and trifluoromethoxy groups. This combination imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H2F10O |
|---|---|
Poids moléculaire |
316.09 g/mol |
Nom IUPAC |
1-fluoro-4-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-5-1-4(8(14,15)16)6(20-9(17,18)19)2-3(5)7(11,12)13/h1-2H |
Clé InChI |
AISRSRBZPFGXKG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)

![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
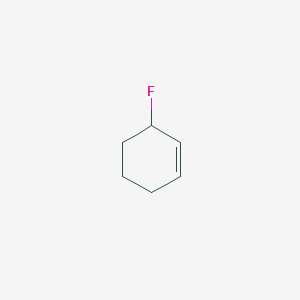
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
